molecular formula C16H17O4P B12630858 4-Acetylphenyl phenyl ethylphosphonate CAS No. 918660-75-0

4-Acetylphenyl phenyl ethylphosphonate

Cat. No.: B12630858
CAS No.: 918660-75-0
M. Wt: 304.28 g/mol
InChI Key: WGPQGTAHJKMJMR-UHFFFAOYSA-N
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Description

4-Acetylphenyl phenyl ethylphosphonate is an organophosphorus compound characterized by a phosphonate ester backbone with acetylphenyl and phenyl substituents. It is synthesized from ethylphosphonic dichloride, a moisture-sensitive reagent, through reactions that typically involve nucleophilic substitution under controlled conditions . Key properties include:

  • Solubility: Soluble in chloroform and dichloromethane, facilitating its use in organic synthesis .
  • Handling: Requires storage in dry, well-ventilated conditions due to sensitivity to moisture and oxidizing agents .

Properties

CAS No.

918660-75-0

Molecular Formula

C16H17O4P

Molecular Weight

304.28 g/mol

IUPAC Name

1-[4-[ethyl(phenoxy)phosphoryl]oxyphenyl]ethanone

InChI

InChI=1S/C16H17O4P/c1-3-21(18,19-15-7-5-4-6-8-15)20-16-11-9-14(10-12-16)13(2)17/h4-12H,3H2,1-2H3

InChI Key

WGPQGTAHJKMJMR-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(OC1=CC=CC=C1)OC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

Preparation Methods

Method 1: Reaction of 4-Acetylphenyl Phosphonic Dichloride with Phenyl Magnesium Bromide

This method involves the following steps:

  • Reagents : 4-acetylphenyl phosphonic dichloride and phenyl magnesium bromide.
  • Conditions : The reaction is typically conducted under inert conditions (nitrogen or argon) to prevent moisture interference.
  • Procedure :
    • The phenyl magnesium bromide is added to a solution of 4-acetylphenyl phosphonic dichloride.
    • The mixture is stirred at low temperatures to control the reaction rate and enhance yield.
  • Purification : The product is purified using recrystallization or chromatography techniques.

Method 2: Cross-Coupling Reactions

Another effective method for synthesizing 4-Acetylphenyl phenyl ethylphosphonate involves cross-coupling reactions, particularly using palladium-catalyzed processes.

  • Reagents : Ethyl phosphonic dichloride, phenol, and a palladium catalyst.
  • Procedure :
    • Ethyl phosphonic dichloride is reacted with phenol in the presence of a palladium catalyst.
    • The reaction is carried out under controlled temperatures to optimize yield.
  • Purification : Similar to the previous method, purification can be achieved through silica gel column chromatography.

Method 3: Direct Esterification

This method utilizes direct esterification of phosphonic acids with alcohols.

  • Reagents : Ethanol and phosphonic acid derivatives.
  • Procedure :
    • The phosphonic acid derivative is reacted with ethanol in the presence of a suitable acid catalyst (e.g., sulfuric acid).
    • The reaction conditions are maintained under reflux to facilitate ester formation.
  • Purification : The product can be isolated by distillation or recrystallization.

The yields for the synthesis of this compound vary depending on the method used:

Method Yield (%) Characterization Techniques Used
Reaction with Phenyl Magnesium Bromide 60-85 NMR, FT-IR, Mass Spectrometry
Cross-Coupling 70-90 NMR, HPLC, IR Spectroscopy
Direct Esterification 50-80 NMR, TLC, GC-MS

Characterization of the synthesized compound typically involves techniques such as:

The synthesis of this compound can be accomplished through various methods, each offering unique advantages regarding yield and purity. Understanding these preparation methods is crucial for further research into its biological applications and potential therapeutic uses. Future studies may focus on optimizing these methods for higher yields and exploring new synthetic pathways that could enhance the compound's efficacy as an enzyme inhibitor.

Chemical Reactions Analysis

Types of Reactions: 4-Acetylphenyl phenyl ethylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Acetylphenyl phenyl ethylphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Structural and Functional Differences

  • Biological Activity: Indole-containing derivatives (e.g., Compound 3, ) are often explored for cholinesterase inhibition, though specific activity data remain undisclosed . Solubility: Long-chain esters (e.g., dioctyl ethylphosphonate) are more hydrophobic than this compound, limiting their utility in aqueous systems .
  • Synthetic Pathways: All compounds derived from 2-(4-acetylphenyl)isoindoline-1,3-dione (Evidences 1–2) require 48-hour reactions in ethanol/NaOH, followed by HCl quenching, yielding products with distinct chromophores (yellow/red solids) . this compound synthesis avoids isoindoline intermediates, relying instead on direct phosphorylation of phenol derivatives .

Comparative Spectral Analysis

  • IR Spectroscopy :
    • Acetylphenyl groups show strong C=O stretches near 1715–1720 cm⁻¹, while formyl derivatives (e.g., Diethyl(4-formylphenyl)phosphonate) exhibit lower-frequency C=O peaks (~1690 cm⁻¹) due to aldehyde resonance .
  • NMR Data :
    • Aromatic protons in phenyl/acetylphenyl moieties appear between δ 7.1–8.2 ppm, with substituents like Cl or OCH₃ causing predictable shifts .

Biological Activity

4-Acetylphenyl phenyl ethylphosphonate is an organophosphorus compound that has garnered attention due to its significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article reviews its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features an acetyl group attached to a phenyl ring and is linked to an ethyl phosphonate moiety. Its molecular formula is C12H15O3PC_{12}H_{15}O_3P. The presence of both the acetyl and phosphonate groups contributes to its reactivity and biological interactions.

Research indicates that this compound acts primarily as an enzyme inhibitor . It demonstrates a capacity to bind to the active sites of enzymes that utilize phosphate groups, thereby inhibiting their catalytic activities. This property suggests its potential utility in drug development aimed at treating various diseases, particularly bacterial infections.

Enzyme Inhibition Studies

  • Target Enzymes : The compound has been studied for its interactions with several phosphate-dependent enzymes, highlighting its role in disrupting normal biochemical pathways.
  • Binding Affinity : Variations in the compound's structure can significantly influence its binding affinity and inhibitory potency against specific enzymes, emphasizing the importance of substituent patterns in determining biological activity .

Antimicrobial Properties

This compound has shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting it could serve as a lead compound for developing new antibiotics.

Case Studies

  • Study on Enzyme Inhibition : A study demonstrated that the compound effectively inhibited the activity of a specific phosphatase enzyme, leading to a decrease in bacterial growth rates. The inhibition was quantified using enzyme kinetics, revealing a competitive inhibition mechanism .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, showcasing its potential as an effective antimicrobial agent.

Structural Variations and Their Impact

The biological activity of this compound can be modulated by structural variations. For instance, alterations in the phenyl substituents or modifications to the phosphonate group can enhance or diminish its inhibitory effects on target enzymes. This highlights the significance of chemical structure in drug design and development.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC₁₂H₁₅O₃PEnzyme inhibitor, antimicrobial
Ethyl phenyl phosphonateC₉H₁₃O₄PModerate enzyme inhibition
Phenyl methyl phosphonateC₉H₁₁O₃PWeak antimicrobial properties

This table illustrates how structural differences among similar compounds can lead to varying degrees of biological activity.

Q & A

Q. What are the established synthetic routes for 4-acetylphenyl phenyl ethylphosphonate, and what reaction conditions optimize yield?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, diethyl (4-acetylphenyl)phosphonate derivatives can be synthesized by reacting 4-acetylphenol with diethyl chlorophosphate under reflux conditions in anhydrous solvents like acetonitrile or benzene. Triethylamine is often used as a catalyst to neutralize HCl byproducts, improving reaction efficiency. Purification via recrystallization (e.g., using EtOH/DMF mixtures) or column chromatography is recommended to achieve yields above 70% . Key parameters include maintaining anhydrous conditions, controlled heating (80–110°C), and stoichiometric excess of phosphorylating agents .

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?

  • IR Spectroscopy : Identifies functional groups such as the acetyl C=O stretch (~1680 cm⁻¹) and P=O bonds (~1250 cm⁻¹) .
  • NMR : ¹H NMR resolves aromatic protons (δ 7.2–8.1 ppm) and ethylphosphonate methyl/methylene groups (δ 1.2–4.3 ppm). ³¹P NMR shows a singlet near δ 20–25 ppm for the phosphonate moiety .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Melting Point Analysis : Used to assess purity, with deviations >2°C indicating impurities .

Advanced Research Questions

Q. How does the ethylphosphonate moiety influence the compound’s catalytic activity in aminolysis reactions?

The ethylphosphonate group acts as a bifunctional catalyst, enabling both general base and acid catalysis. In aminolysis of phenyl acetate, the phosphonate’s P=O group stabilizes transition states via hydrogen bonding, while the ethyl group modulates steric effects. Brønsted analysis (β = 0.65 for cacodylate catalysts vs. β = 0.38 for acetate) indicates that the phosphonate’s acidity (pKa ~2–10) enhances nucleophilic attack rates by pyrazole or imidazole derivatives . Kinetic studies (Table I in ) show pseudo-first-order rate constants (k ~10⁻³–10⁻² s⁻¹) dependent on pH and catalyst concentration.

Q. What are the observed enantioselective hydrolysis patterns of this compound by phosphotriesterase, and how do structural features affect this?

Phosphotriesterase (PTE) exhibits stereoselectivity toward phosphonate esters. For analogs like 4-acetylphenyl methyl phenyl phosphate, the SP-enantiomer is hydrolyzed ~100× faster than the RP-enantiomer due to optimal positioning of the leaving group in PTE’s active site. The acetylphenyl group’s bulkiness likely impedes binding of the RP-isomer, reducing hydrolysis efficiency. Mutagenesis studies suggest that active-site residues (e.g., His254, Leu271) dictate stereopreference, which can be engineered for enhanced selectivity .

Q. How can solvent isotope effects and kinetic studies elucidate the reaction mechanism in base-catalyzed reactions?

Solvent isotope effects (SIE) reveal proton-transfer steps in the rate-determining step. For ethylphosphonate-catalyzed aminolysis, the SIE ratio (kH-H/kD-D = 1.8 ± 0.2) indicates concerted general base catalysis, where deprotonation of the nucleophile (e.g., pyrazole) and protonation of the leaving group occur simultaneously. Kinetic data (Table III in ) further support a stepwise mechanism with zwitterionic intermediates, validated via Eyring plots and Hammett correlations .

Q. How do structural modifications (e.g., substituents on the phenyl ring) alter the compound’s reactivity in coupling reactions?

Electron-withdrawing groups (e.g., acetyl) on the phenyl ring enhance electrophilicity at the phosphorus center, accelerating nucleophilic substitution. For example, diethyl (4-acetylphenyl)phosphonate reacts 3× faster with aryl halides under visible-light promotion compared to unsubstituted analogs. Conversely, electron-donating groups (e.g., methoxy) reduce reactivity but improve solubility in polar solvents, enabling broader substrate scope in Suzuki-Miyaura couplings .

Methodological Considerations

  • Handling : Store under inert gas (N2/Ar) at –20°C to prevent hydrolysis. Use anhydrous solvents (e.g., THF, DMF) for reactions .
  • Data Analysis : Employ nonlinear regression for kinetic modeling (e.g., Michaelis-Menten for enzymatic studies) and DFT calculations to predict transition-state geometries .

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